molecular formula C13H16O3 B12603678 Ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate CAS No. 874198-16-0

Ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate

Cat. No.: B12603678
CAS No.: 874198-16-0
M. Wt: 220.26 g/mol
InChI Key: CIWMXKRPVADVDK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a hydroxy group and a phenyl group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+C2H5OHR-COOC2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COOC}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COOC2​H5​+H2​O

where R represents the 5-hydroxy-5-phenylpent-2-enoate moiety. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with ester functionalities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and ethanol, which can further interact with cellular pathways.

Comparison with Similar Compounds

Ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate can be compared with other similar compounds such as:

    Ethyl (5S)-5-hydroxy-5-methylpent-2-enoate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl (5S)-5-hydroxy-5-ethylpent-2-enoate: Similar structure but with an ethyl group instead of a phenyl group.

The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

874198-16-0

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl (5S)-5-hydroxy-5-phenylpent-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-8,10,12,14H,2,9H2,1H3/t12-/m0/s1

InChI Key

CIWMXKRPVADVDK-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C=CC[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C=CCC(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.